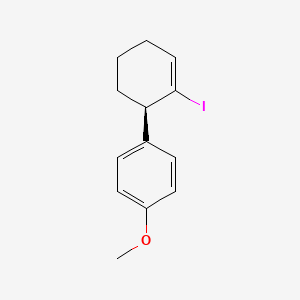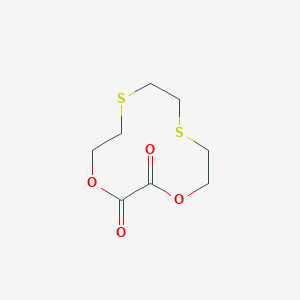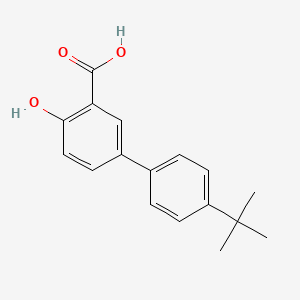![molecular formula C20H20O6 B12542064 Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate CAS No. 660849-95-6](/img/structure/B12542064.png)
Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a central but-2-ene-1,4-diylbis(oxy) linker, which connects two benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate typically involves the esterification of 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid.
Reduction: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate exerts its effects depends on the specific application. In enzymatic hydrolysis, the ester bonds are cleaved by esterases, releasing the corresponding acids and alcohols. The molecular targets and pathways involved include the active sites of esterases and other enzymes that interact with ester bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4,4’-[ethene-1,2-diylbis(oxy)]dibenzoate
- Dimethyl 4,4’-[propane-1,3-diylbis(oxy)]dibenzoate
- Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate
Uniqueness
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is unique due to the presence of a but-2-ene linker, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the reactivity and stability of the compound, making it distinct from other similar esters.
Eigenschaften
CAS-Nummer |
660849-95-6 |
|---|---|
Molekularformel |
C20H20O6 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
methyl 4-[4-(4-methoxycarbonylphenoxy)but-2-enoxy]benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
RAUDWENAMRSIRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)



![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

